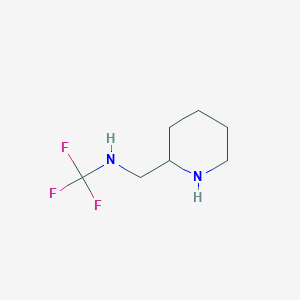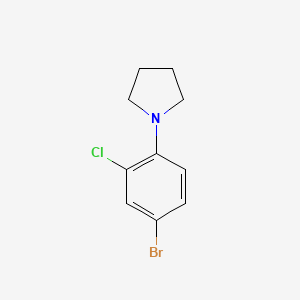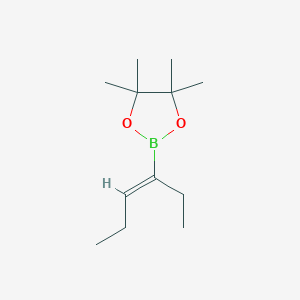
2-(1-chloroethyl)-1-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-chloroethyl)-1-isopropyl-1H-imidazole: is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a chloroethyl group and an isopropyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-1-isopropyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-isopropyl-1H-imidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-(1-chloroethyl)-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted imidazole derivatives
- Hydroxyl or carbonyl functionalized imidazoles
- Ethyl-substituted imidazoles
科学的研究の応用
2-(1-chloroethyl)-1-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(1-chloroethyl)-1-isopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
類似化合物との比較
- 1-chloroethyl-1H-imidazole
- 2-chloroethyl-1H-imidazole
- 1-isopropyl-1H-imidazole
- 2-isopropyl-1H-imidazole
Comparison: 2-(1-chloroethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the chloroethyl and isopropyl groups on the imidazole ring This dual substitution can influence its chemical reactivity and biological activity compared to similar compounds with only one substituent
特性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
2-(1-chloroethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3 |
InChIキー |
VHNFHWBQAVKTRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CN=C1C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)


![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)

![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)


![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)
